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Compound of Interest

Compound Name: Sodium hippurate

Cat. No.: B1348504 Get Quote

Technical Support Center: Hippurate Test
Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the hippurate hydrolysis test, focusing on a

critical aspect of assay integrity: avoiding interference from media components. As a Senior

Application Scientist, my goal is to provide you with not just protocols, but the scientific

reasoning behind them, enabling you to troubleshoot effectively and ensure the accuracy of

your results.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the hippurate test and where
can interference occur?
The hippurate test assesses a microorganism's ability to produce the enzyme hippuricase (also

known as hippurate hydrolase).[1] This enzyme catalyzes the hydrolysis of sodium hippurate
into two end products: benzoic acid and the amino acid glycine.[1][2]

The detection of these end products is the basis of the test. Two primary methods are used:

Ferric Chloride Method (Classical): This method detects the presence of benzoic acid. After

incubation, ferric chloride is added, which reacts with benzoic acid to form a persistent
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precipitate.[3][4]

Ninhydrin Method (Rapid): This is the more common rapid method and it detects the

presence of glycine.[1] Ninhydrin is a powerful oxidizing agent that reacts with the primary

amino group of glycine to produce a deep purple-colored complex known as Ruhemann's

purple.[5][6]

The primary source of interference lies with the Ninhydrin Method. Ninhydrin is not specific to

glycine; it will react with any free primary or secondary amino acids, peptides, or proteins

present in the test sample.[2][5][6][7] If components from the bacterial growth medium, which

are often rich in proteins and amino acids (e.g., peptone, tryptone, yeast extract), are carried

over into the test, they will react with ninhydrin and cause a false-positive result.[1][2]

Q2: I suspect my media is causing false-positive results.
What are the most common media components that
interfere with the hippurate test?
Any media component that contains free amino acids can be a source of interference. The

most common culprits are:

Peptones and Tryptones: These are enzymatic digests of protein and are rich sources of

amino acids and small peptides.

Yeast Extract: This is a concentrate of the soluble components of yeast cells and contains a

mixture of amino acids, peptides, vitamins, and carbohydrates.

Beef or Heart Infusion Broths: These media contain extracts from animal tissues and are

inherently rich in proteins and amino acids.[4]

Agar: When picking colonies, it is crucial to avoid scraping the agar surface, as agar itself

can contain proteinaceous impurities.[1][8]

Q3: How can I definitively determine if my media is the
source of the interference?
A simple control experiment can help you determine if your medium is causing false positives:
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Prepare a "mock" hippurate test: Instead of adding a bacterial inoculum, add a small amount

of the uninoculated growth medium (the same medium you used to culture your test

organism) to the hippurate reagent.

Proceed with the test as usual: Add the ninhydrin reagent and incubate.

Observe the result: If a purple color develops, it confirms that components within your media

are reacting with the ninhydrin and are the source of your interference.

Troubleshooting Guide: Avoiding Media Interference
This section provides a systematic approach to eliminating media-based interference in your

hippurate test.

Core Principle: Separating Bacteria from the Growth
Medium
The most effective way to prevent media interference is to physically separate the bacterial

cells from the nutrient-rich medium they were grown in before performing the hippurate test. A

"wash and resuspend" procedure is a standard and effective method to achieve this.

Experimental Protocol: Bacterial Washing Procedure
This protocol should be performed after you have grown your bacterial culture to the desired

density.

Materials:

Sterile microcentrifuge tubes (1.5 mL)

Sterile physiological saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Micropipettes and sterile tips

Microcentrifuge

Step-by-Step Procedure:
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Harvesting the Cells:

For liquid cultures: Aseptically transfer 1-1.5 mL of your bacterial culture into a sterile

microcentrifuge tube.

For solid cultures: Use a sterile inoculating loop or swab to carefully collect a heavy

inoculum of the bacterial colony. Avoid touching the agar. Suspend the colonies in 1 mL of

sterile saline or PBS in a microcentrifuge tube. Ensure the suspension is homogenous and

visibly turbid.

First Wash:

Centrifuge the bacterial suspension at a speed sufficient to pellet the cells (e.g., 5,000 x g

for 5 minutes).

Carefully aspirate and discard the supernatant, being cautious not to disturb the bacterial

pellet.

Resuspension:

Add 1 mL of sterile saline or PBS to the microcentrifuge tube.

Gently vortex or pipette up and down to completely resuspend the bacterial pellet.

Second Wash (Recommended):

Repeat the centrifugation and aspiration steps as described in step 2.

Resuspend the pellet again in a small volume (e.g., 0.2-0.4 mL) of sterile saline, PBS, or

sterile distilled water. This final suspension will be used for the hippurate test.

Proceed with the Hippurate Test:

Use a heavy inoculum from this final washed bacterial suspension to perform the

hippurate test according to your standard protocol.

Visual Workflow for Bacterial Washing
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Caption: Workflow for washing bacterial cells to remove interfering media components.

Troubleshooting Flowchart
This flowchart will guide you through the process of identifying and resolving issues with your

hippurate test.
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Caption: Troubleshooting flowchart for unexpected positive hippurate test results.
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Summary of Best Practices
Best Practice Rationale

Always run positive and negative controls.
Ensures the test reagents and procedure are

working correctly.

Perform a bacterial wash.
Removes interfering amino acids and proteins

from the growth medium.

Use a heavy inoculum of a pure culture.
A sufficient bacterial density is required for a

reliable result.

Avoid carryover of agar.
Agar can contain proteinaceous impurities that

may cause false positives.[1][8]

Adhere to recommended incubation times.
Excessive incubation with ninhydrin can lead to

false-positive results.[1][2][3][8]

Use fresh reagents.
Both hippurate and ninhydrin solutions have a

limited shelf life.[2]

By understanding the biochemical basis of the hippurate test and the nature of potential

interferences, you can design and execute your experiments with greater confidence, leading

to more reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://microbenotes.com/ninhydrin-test/
https://njlabs.com/blog/why-is-any-viable-amino-acid-technically-ninhydrin-postivie-substances/
https://pubmed.ncbi.nlm.nih.gov/14759124/
https://pubmed.ncbi.nlm.nih.gov/14759124/
https://hardydiagnostics.com/media/assets/product/documents/HippurateDisks.pdf
https://www.benchchem.com/product/b1348504#how-to-avoid-interference-from-media-components-in-the-hippurate-test
https://www.benchchem.com/product/b1348504#how-to-avoid-interference-from-media-components-in-the-hippurate-test
https://www.benchchem.com/product/b1348504#how-to-avoid-interference-from-media-components-in-the-hippurate-test
https://www.benchchem.com/product/b1348504#how-to-avoid-interference-from-media-components-in-the-hippurate-test
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1348504?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

